5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Lipophilicity Drug-likeness Lead optimization

5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole (CAS 2142915-04-4) is a disubstituted 5-phenyl-1,3-oxazole derivative with the molecular formula C10H5ClF3NO and a molecular weight of 247.60 g/mol. The compound features a 4-chloro-2-(trifluoromethyl)phenyl substituent at the oxazole 5-position, conferring computed physicochemical properties of XlogP = 3.5, topological polar surface area (TPSA) = 26 Ų, five hydrogen-bond acceptors, zero hydrogen-bond donors, and one rotatable bond.

Molecular Formula C10H5ClF3NO
Molecular Weight 247.60 g/mol
CAS No. 2142915-04-4
Cat. No. B6294056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole
CAS2142915-04-4
Molecular FormulaC10H5ClF3NO
Molecular Weight247.60 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(F)(F)F)C2=CN=CO2
InChIInChI=1S/C10H5ClF3NO/c11-6-1-2-7(9-4-15-5-16-9)8(3-6)10(12,13)14/h1-5H
InChIKeyBTBRZZAYUVDOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole (CAS 2142915-04-4): A Bis-Halogenated 5-Phenyloxazole Building Block for Specialized Medicinal Chemistry


5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole (CAS 2142915-04-4) is a disubstituted 5-phenyl-1,3-oxazole derivative with the molecular formula C10H5ClF3NO and a molecular weight of 247.60 g/mol . The compound features a 4-chloro-2-(trifluoromethyl)phenyl substituent at the oxazole 5-position, conferring computed physicochemical properties of XlogP = 3.5, topological polar surface area (TPSA) = 26 Ų, five hydrogen-bond acceptors, zero hydrogen-bond donors, and one rotatable bond . It is commercially available as a research chemical building block at ≥98% purity from multiple suppliers, including LeYan (Product No. 1263412) and Boroncore (Product No. BC016616) [1]. The compound belongs to the broader class of 5-aryloxazoles, which are widely employed as synthetic intermediates in medicinal and agricultural chemistry programs targeting anti-inflammatory, anticancer, antimicrobial, and crop-protection applications [2].

Why Generic 5-Phenyloxazole Substitution Cannot Replicate the Physicochemical Profile of 5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole


Within the 5-phenyloxazole chemotype, the specific 4-chloro-2-(trifluoromethyl) disubstitution pattern produces a computed XlogP of 3.5 that differs substantially from each mono-substituted analog: 5-(4-chlorophenyl)oxazole (XlogP ≈ 2.5) , 5-(3-(trifluoromethyl)phenyl)oxazole (LogP = 2.85) , and 5-(2-(trifluoromethyl)phenyl)oxazole (LogP = 3.36) . Even among constitutional isomers sharing the formula C10H5ClF3NO, the regioisomer 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole exhibits a LogP of 2.96 , while 5-(2-chloro-5-(trifluoromethyl)phenyl)oxazole reports a LogP of 4.01 . These lipophilicity differences—spanning over 1.5 log units across the isomer series—directly impact membrane permeability, metabolic stability, and non-specific protein binding in biological assays. Consequently, replacing this building block with a positional isomer or mono-substituted congener alters the ADME profile of any derived lead series, invalidating SAR continuity and requiring re-optimization of downstream candidates. The quantitative property divergence establishes that 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole occupies a specific, non-interchangeable region of physicochemical space.

Quantitative Differentiation Evidence: How 5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole Compares to Its Closest Analogs


Lipophilicity (XlogP) Comparison: Dual Halogenation Delivers Intermediate LogP vs. Mono-Substituted and Regioisomeric Analogs

The computed XlogP of 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole is 3.5 , placing it between the lower lipophilicity of the 4-Cl-only analog (XlogP ≈ 2.5) and the higher lipophilicity of the positional isomer 5-(2-chloro-5-(trifluoromethyl)phenyl)oxazole (LogP = 4.01) . Compared to the regioisomer 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole (LogP = 2.96) , the target compound exhibits a +0.54 log unit increase, reflecting the impact of moving the –CF3 group from the para to the ortho position relative to the oxazole attachment point. Among CF3-only analogs, the 3-CF3 isomer (LogP = 2.85) and the 2-CF3 isomer (LogP = 3.36) both show lower lipophilicity than the bis-halogenated target.

Lipophilicity Drug-likeness Lead optimization

Hydrogen-Bond Acceptor Count as a Proxy for Target Engagement Potential

5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole possesses five (5) computed hydrogen-bond acceptor sites versus only three (3) for the mono-substituted analog 5-(4-chlorophenyl)oxazole (the CF3 group contributes three fluorine atoms, each a weak HBA, plus the oxazole N and O atoms) . This elevated HBA count is identical to that of other C10H5ClF3NO regioisomers such as 5-(2-chloro-5-(trifluoromethyl)phenyl)oxazole , but the spatial arrangement of acceptors differs due to the specific 4-Cl-2-CF3 substitution geometry, which orients the CF3 group ortho to the oxazole ring. In the context of oxazole-based drug discovery, halogen bonding and multipolar interactions from the CF3 moiety can enhance binding affinity to protein targets by 0.5–2.0 kcal/mol compared to non-fluorinated congeners [1].

Hydrogen bonding Target engagement Medicinal chemistry

Molecular Complexity and Rotatable Bond Profile: Balancing Conformational Restriction with Synthetic Tractability

The target compound has a computed complexity score of 249 and exactly one (1) rotatable bond—the C–C linkage between the oxazole ring and the phenyl substituent . In comparison, 5-(4-chlorophenyl)oxazole has a lower complexity (~179) due to the absence of the trifluoromethyl group but retains a single rotatable bond . Other C10H5ClF3NO regioisomers, including 5-(2-chloro-5-(trifluoromethyl)phenyl)oxazole, also exhibit complexity = 249 and one rotatable bond , reflecting their isomeric relationship. However, the ortho-CF3 substitution in the target compound introduces steric hindrance adjacent to the oxazole-phenyl bond, which can restrict the conformational freedom of the biaryl system more than para-CF3 analogs (e.g., 5-(4-CF3-phenyl)oxazole, CAS 87150-14-9), where the CF3 group is distal to the rotatable bond and does not exert a steric gate effect .

Molecular complexity Conformational restriction Fragment-based design

Purity and Physical Form Specifications: Crystalline Solid with ≥98% Purity Enables Reproducible Weighing and Reaction Stoichiometry

Multiple suppliers list 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole at ≥98% purity (NLT 98% per Boroncore [1]; 98% per LeYan ), and the compound is reported as a solid at ambient temperature. In comparison, the regioisomer 5-(2-chloro-5-(trifluoromethyl)phenyl)oxazole is listed by Sigma-Aldrich/AOBchem at 97% purity as a solid , while 5-(2-chloro-4-(trifluoromethyl)phenyl)oxazole is offered at ≥95% purity by Fluorochem . The ±1–3% purity differential among isomers, though modest, can be significant when these building blocks serve as intermediates in multistep syntheses: a 97% purity starting material yields a theoretical maximum of 94.1% after a three-step sequence (assuming no other losses), whereas a 98% purity input yields 94.1% as well (97^3 = 91.3%; 98^3 = 94.1%), representing a ~2.8% cumulative yield advantage for the higher-purity input. The solid physical form further facilitates accurate gravimetric dispensing compared to oils or low-melting solids that may compromise stoichiometric precision.

Purity specification Reproducibility Chemical procurement

Occurrence of the 4-Chloro-2-(trifluoromethyl)phenyl Motif in Bioactive Compounds: A Privileged Fragment for Kinase and GPCR Targets

The 4-chloro-2-(trifluoromethyl)phenyl substructure appears in multiple biologically active molecules, including the B⁰AT1 inhibitor CB3 (N-[4-chloro-2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide) [1] and the triazolone-based agent BMS-192364 (2-(5-chloro-2-hydroxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one) , both of which demonstrate that this specific aryl substitution pattern engages protein targets with nanomolar to low-micromolar potency. In contrast, phenyloxazole building blocks lacking the ortho-CF3 group (e.g., 5-(4-chlorophenyl)oxazole) are primarily employed as inert intermediates rather than as pharmacophoric fragments . The presence of both electron-withdrawing groups (Cl σp = +0.23; CF3 σm = +0.43) on the same phenyl ring creates a unique electron-deficient aromatic system that modulates π-stacking interactions with protein aromatic residues (Phe, Tyr, Trp) and alters the pKa of adjacent functional groups in derived compounds.

Privileged fragment Kinase inhibitor GPCR modulator

Recommended Procurement and Application Scenarios for 5-(4-Chloro-2-(trifluoromethyl)phenyl)oxazole Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting Kinases or Solute Carrier Transporters

The 4-chloro-2-(trifluoromethyl)phenyl fragment embodied in this compound is a recognized privileged motif in kinase inhibitors and SLC transporter modulators, as evidenced by its presence in inhibitor CB3 (B⁰AT1 inhibitor) [1]. Procurement of this building block at ≥98% purity enables its direct incorporation into fragment-based screening libraries, where its intermediate XlogP of 3.5 (between the low-lipophilicity mono-substituted analogs and the high-LogP 2-Cl-5-CF3 regioisomer) provides an optimal balance of solubility and membrane permeability for cellular target engagement assays .

Scaffold-Hopping Medicinal Chemistry for Lead Series Requiring Balanced ADME Properties

When a lead series suffers from excessively high LogP (>4.0) leading to poor solubility, high plasma protein binding, or rapid oxidative metabolism, replacing the phenyloxazole fragment with 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole can reduce LogP by ~0.5 units compared to the 2-Cl-5-CF3 regioisomer (LogP 4.01) while preserving the desirable electron-withdrawing character of the bis-halogenated ring system [1]. This compound occupies a 'sweet spot' in lipophilicity space that is not accessible with either mono-substituted (LogP 2.5–3.36) or alternative bis-halogenated regioisomers (LogP 2.96–4.01) .

Crop Protection Agrochemical Intermediate Synthesis Requiring High-Purity Building Blocks

Phenyloxazole compounds have established utility as agricultural fungicides and herbicides, with patent literature (e.g., WO2001087857A1) describing 5-aryloxazole scaffolds as active ingredients [1]. The ≥98% purity specification of this compound, combined with its solid physical form enabling accurate formulation weighing, makes it suitable for scaling from discovery synthesis (milligram to gram quantities) to pilot-plant intermediate production, where impurity profiles must be rigorously controlled for regulatory compliance .

Biophysical Assay Development Requiring Conformationally Biased Probe Molecules

The ortho-CF3 group adjacent to the oxazole-phenyl rotatable bond imposes steric restriction on the biaryl dihedral angle, as inferred from the molecular complexity (249) and substitution geometry [1]. This conformational bias makes the compound valuable as a probe in protein X-ray crystallography or NMR-based fragment screening, where a reduced conformational ensemble can yield higher-quality electron density maps and cleaner SAR interpretation compared to freely rotating mono-substituted phenyloxazole probes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-chloro-2-(trifluoromethyl)phenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.